

An In-depth Technical Guide to the Aspartyl-Valine (Asp-Val) Peptide Bond

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Asp-Val

Cat. No.: B081843

[Get Quote](#)

This guide provides a comprehensive analysis of the core characteristics of the Aspartyl-Valine (**Asp-Val**) peptide bond, tailored for researchers, scientists, and drug development professionals. It delves into the physicochemical properties, conformational tendencies, biological significance, and experimental methodologies used to characterize this specific dipeptide linkage.

Physicochemical and Structural Characteristics

The **Asp-Val** dipeptide is formed from the condensation of L-aspartic acid and L-valine.^[1] The presence of the acidic side chain of aspartic acid and the bulky, hydrophobic side chain of valine imparts distinct properties to this peptide bond and its local environment within a polypeptide chain.

General Properties

Basic physicochemical properties of the **Asp-Val** dipeptide are summarized below.

Property	Value	Source
Molecular Formula	C9H16N2O5	PubChem[1]
Molecular Weight	232.23 g/mol	PubChem[1]
IUPAC Name	(2S)-2-[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoic acid	PubChem[1]

Peptide Bond Geometry

The geometry of the peptide bond is crucial for determining the three-dimensional structure of proteins. While the peptide bond itself is generally planar and rigid due to resonance, the specific amino acid residues on either side can influence the precise bond lengths and angles. High-resolution X-ray crystallography of proteins containing the **Asp-Val** motif provides the basis for the typical geometric parameters of this bond.

Parameter	Average Value	Description
C-N Bond Length	~1.33 Å	The length of the peptide bond between the carbonyl carbon of Asp and the amide nitrogen of Val. This is shorter than a typical C-N single bond, indicating partial double-bond character.
N-C α Bond Length (Val)	~1.46 Å	The bond length between the amide nitrogen and the alpha-carbon of the Valine residue.
C α -C Bond Length (Asp)	~1.52 Å	The bond length between the alpha-carbon and the carbonyl carbon of the Aspartic Acid residue.
C α -N-C α Angle	~121°	The bond angle around the amide nitrogen.
N-C α -C Angle	~111°	The bond angle around the alpha-carbon of the central residue.
C α -C-N Angle	~116°	The bond angle around the carbonyl carbon.

Note: These are representative values and can vary slightly depending on the local protein environment and the resolution of the crystal structure.

Conformational Preferences

The conformational freedom of the polypeptide backbone is primarily defined by the rotational angles phi (ϕ) and psi (ψ). The combination of these angles for a given residue is visualized on a Ramachandran plot, which indicates energetically favorable and unfavorable regions. For the **Asp-Val** linkage, the bulky side chain of Valine and the potentially charged side chain of Aspartic Acid influence the allowable ϕ and ψ angles.

Dihedral Angle	Typical Range for Asp in Asp-Val	Typical Range for Val in Asp-Val
Phi (ϕ)	-150° to -50°	-160° to -50°
Psi (ψ)	+120° to +180° and -60° to -30°	+100° to +170°

These ranges suggest a preference for extended β -sheet-like conformations, which is common for residues with β -branched side chains like Valine. The specific values can be influenced by local hydrogen bonding involving the Asp side chain.

Biological Significance: The Leu-Asp-Val (LDV) Motif in Cell Adhesion

The **Asp-Val** dipeptide is a core component of the Leu-Asp-Val (LDV) tripeptide motif, a critical recognition sequence in cell adhesion processes. This motif is found in extracellular matrix proteins, most notably fibronectin, and is recognized by the integrin $\alpha 4\beta 1$. This interaction is crucial for the adhesion and migration of leukocytes and other cells. The LDV motif in fibronectin and the homologous Ile-Asp-Ser-Pro (IDSP) sequence in Vascular Cell Adhesion Molecule-1 (VCAM-1) both bind to integrin $\alpha 4\beta 1$, playing a key role in inflammatory responses and immune cell trafficking.

VCAM-1/Integrin $\alpha 4\beta 1$ Signaling Pathway

The binding of the LDV/IDSP motif on VCAM-1 to the integrin $\alpha 4\beta 1$ on the surface of a leukocyte triggers a signaling cascade that leads to cell adhesion and migration.

[Click to download full resolution via product page](#)

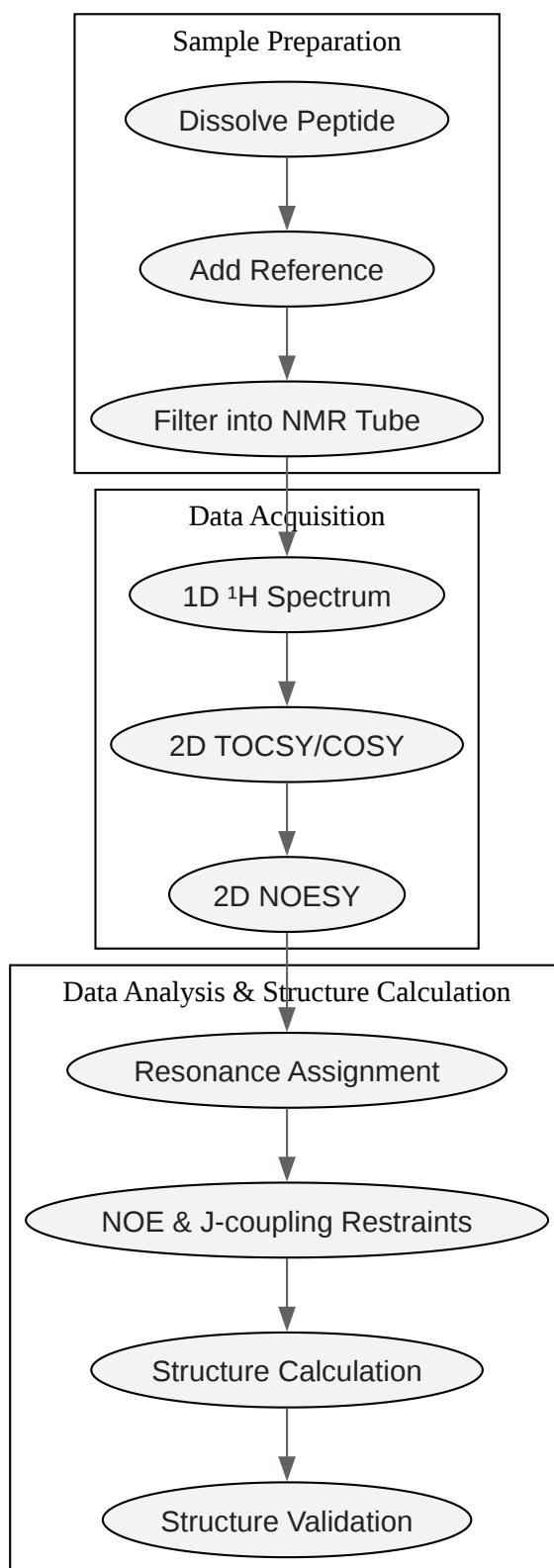
VCAM-1/Integrin $\alpha 4\beta 1$ signaling cascade.

Experimental Protocols for Characterization

The following sections provide detailed methodologies for the experimental characterization of the **Asp-Val** peptide bond.

Conformational Analysis by 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the three-dimensional structure and dynamics of peptides in solution.


Objective: To determine the solution conformation of the **Asp-Val** dipeptide by assigning proton resonances and measuring through-space correlations (NOEs) and through-bond coupling constants.

Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of purified **Asp-Val** dipeptide in 0.5 mL of 90% H₂O/10% D₂O or a suitable deuterated buffer (e.g., 20 mM phosphate buffer, pH 6.0).
 - Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.
 - Filter the sample into a 5 mm NMR tube.
- Data Acquisition:
 - Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.
 - Perform 2D TOCSY (Total Correlation Spectroscopy) to identify spin systems of the Asp and Val residues.
 - Perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space correlations between protons that are close in space (< 5 Å).
 - Perform 2D COSY (Correlation Spectroscopy) to measure ³J(HN,H α) coupling constants, which can be related to the ϕ dihedral angle via the Karplus equation.

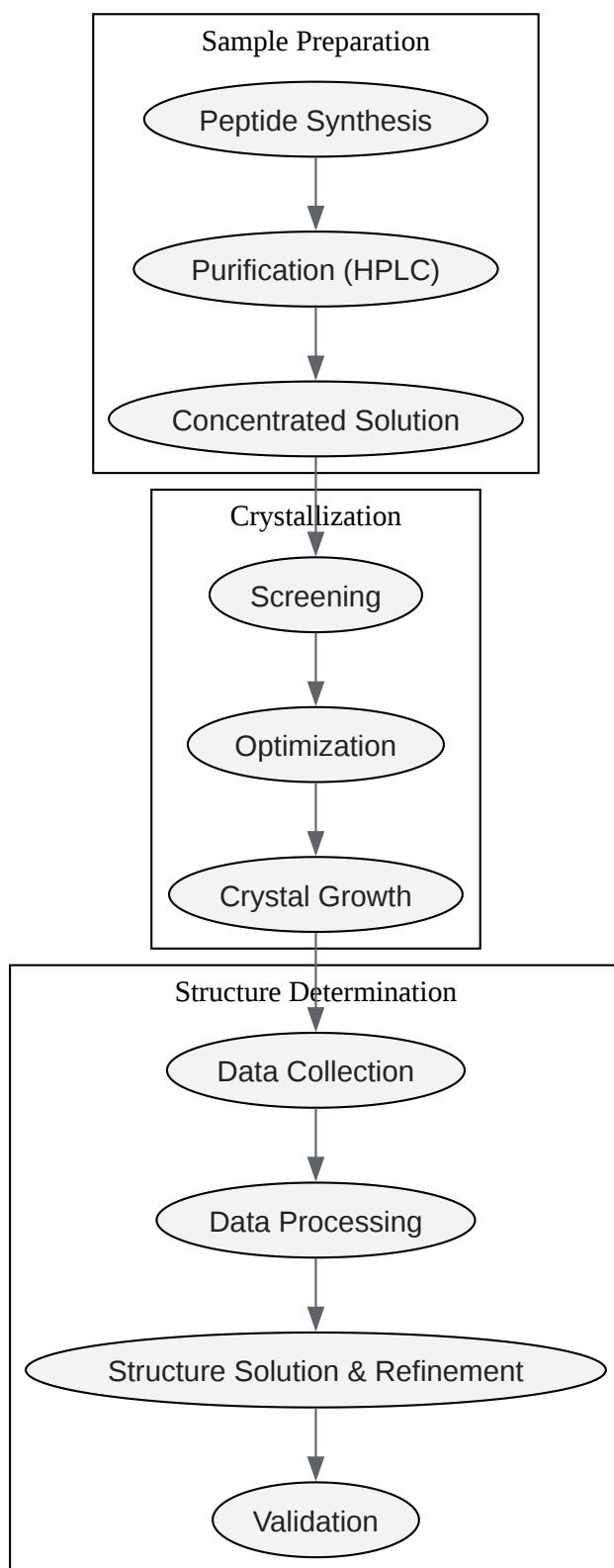
- Data Analysis:

- Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
- Assign all proton resonances based on the TOCSY and COSY spectra.
- Identify sequential and intra-residue NOEs in the NOESY spectrum.
- Calculate ϕ angle restraints from the $^3J(\text{HN},\text{H}\alpha)$ coupling constants.
- Use the NOE-derived distance restraints and the dihedral angle restraints to calculate a family of solution structures using molecular dynamics or distance geometry algorithms (e.g., in CYANA, XPLOR-NIH).

[Click to download full resolution via product page](#)

Workflow for NMR-based conformational analysis.

Structural Determination by X-ray Crystallography


X-ray crystallography provides atomic-resolution information on the three-dimensional structure of molecules in a crystalline state. Crystallizing small, flexible peptides like **Asp-Val** can be challenging.

Objective: To obtain a high-resolution crystal structure of the **Asp-Val** dipeptide.

Methodology:

- Peptide Synthesis and Purification:
 - Synthesize the **Asp-Val** dipeptide using standard solid-phase or solution-phase peptide synthesis methods.
 - Purify the peptide to >98% purity by reverse-phase high-performance liquid chromatography (RP-HPLC).
 - Confirm the identity and purity by mass spectrometry and analytical HPLC.
- Crystallization Screening:
 - Prepare a concentrated solution of the **Asp-Val** dipeptide (e.g., 10-50 mg/mL) in a suitable buffer.
 - Use a high-throughput screening approach with various crystallization screens (different precipitants, pH, and additives).
 - Employ vapor diffusion (hanging drop or sitting drop) or microbatch crystallization methods.
- Crystal Optimization and Growth:
 - Optimize promising initial "hit" conditions by varying the concentrations of the precipitant and peptide, and by trying different temperatures.
 - Grow single crystals of sufficient size and quality for X-ray diffraction (typically > 50 μm in all dimensions).

- Data Collection and Structure Determination:
 - Mount a single crystal on a goniometer and cryo-cool it in liquid nitrogen.
 - Collect X-ray diffraction data using a synchrotron or in-house X-ray source.
 - Process the diffraction data to obtain reflection intensities.
 - Solve the crystal structure using direct methods or other phasing techniques.
 - Build and refine the atomic model against the experimental data.
 - Validate the final structure.

[Click to download full resolution via product page](#)

Workflow for X-ray crystallography.

Peptide Sequencing by Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a primary tool for determining the amino acid sequence of peptides.

Objective: To confirm the sequence of a peptide containing an **Asp-Val** bond and to characterize its fragmentation pattern.

Methodology:

- Sample Preparation:
 - Dissolve the purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/0.1% formic acid in water).
- Mass Spectrometry Analysis:
 - Infuse the sample into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap).
 - Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the precursor ion.
 - Isolate the precursor ion corresponding to the peptide of interest.
 - Fragment the precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
 - Acquire the MS/MS spectrum of the fragment ions.
- Data Analysis:
 - Analyze the MS/MS spectrum to identify the series of b- and y-ions.
 - The mass difference between adjacent b- or y-ions corresponds to the mass of an amino acid residue.
 - Reconstruct the peptide sequence from the pattern of fragment ions. The presence of a mass difference of 115.03 Da (Asp) followed by 99.07 Da (Val) in the b-ion series, or vice

versa in the y-ion series, confirms the **Asp-Val** sequence.

Enzymatic Cleavage Susceptibility

The stability of the **Asp-Val** peptide bond to enzymatic cleavage can be assessed using specific proteases.

Objective: To determine if the **Asp-Val** peptide bond is a cleavage site for a given protease.

Methodology:

- Reaction Setup:
 - Dissolve the peptide substrate containing the **Asp-Val** bond in a buffer optimal for the chosen protease (e.g., for Trypsin, 50 mM Tris-HCl, pH 8.0).
 - Add the protease to the substrate solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
 - Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for Trypsin).
- Time-Course Analysis:
 - At various time points (e.g., 0, 1, 4, 12, and 24 hours), withdraw an aliquot of the reaction mixture.
 - Quench the reaction by adding a protease inhibitor or by acidification (e.g., adding 10% trifluoroacetic acid).
- Product Analysis:
 - Analyze the quenched aliquots by RP-HPLC or mass spectrometry.
 - Monitor the decrease in the peak corresponding to the intact substrate and the appearance of new peaks corresponding to cleavage products.
 - Identify the cleavage products by mass spectrometry to confirm if cleavage occurred at the **Asp-Val** bond.

Stability of the Asp-Val Peptide Bond

The **Asp-Val** peptide bond can be susceptible to hydrolysis under certain conditions. The presence of the Asp residue can facilitate cleavage, particularly under acidic conditions, through the formation of a cyclic succinimide intermediate. However, the bulky Valine residue on the C-terminal side can provide some steric hindrance to this process compared to smaller residues like Glycine.

Conclusion

The Aspartyl-Valine peptide bond, while a fundamental component of polypeptide chains, possesses unique characteristics due to the contrasting properties of its constituent amino acids. Its geometry and conformational preferences are influenced by the interplay between the acidic side chain of aspartic acid and the bulky, hydrophobic side chain of valine. Biologically, the **Asp-Val** linkage is a key feature of the LDV motif, which plays a vital role in cell adhesion and immune responses. A comprehensive understanding of the **Asp-Val** peptide bond, achieved through the experimental techniques outlined in this guide, is essential for researchers in the fields of structural biology, protein engineering, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Aspartyl-Valine (Asp-Val) Peptide Bond]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081843#asp-val-peptide-bond-characteristics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com